molecular formula C12H9N3OS B1311279 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 237435-30-2

2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No. B1311279
M. Wt: 243.29 g/mol
InChI Key: LZZXYDOPESJDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine-based analogues, which are similar to the compound , has been reported . These analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . The yield was reported as 71% as a yellow solid .


Molecular Structure Analysis

The molecular structure of “2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol” can be analyzed using various spectroscopic techniques . For instance, the IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The ^1H NMR and ^13C NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol” include a molecular weight of 243.29 g/mol. The compound appears as a yellow solid with a melting point of 287–288 °C .

Scientific Research Applications

Synthesis and Derivative Formation

2-Mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives are primarily investigated in the synthesis of novel compounds with potential biological activities. For instance, the formation of thieno[2,3-d]pyrimidine, pyrazolo[2,3-d]pyrimidine, isothiazolo[5,4-d]pyrimidine, pyrrolo[4,5-d]pyrimidine, and pyrimidio[4,5-d]pyrimidine derivatives from mercapto-pyrimidine precursors has been reported. Such compounds have shown promising antimicrobial activities (Sayed et al., 2008).

Regioselective Alkylation Studies

A focus has been on the regioselective bis- and polyalkylation of mercapto-nicotinonitrile and mercapto-pyrimidine-5-carbonitrile derivatives, including 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile, to form novel bis- and poly(pyridines) and poly(pyrimidines). These studies include spectroscopic and theoretical analysis to confirm the S-alkylation over N-alkylation, highlighting the chemical utility of these compounds as building blocks for complex molecular structures (Abd El-Fatah et al., 2017).

Applications in Fluorescent Sensing

Some derivatives, such as 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, have been designed and characterized for specific applications like the selective recognition of aluminum ions, showing an "OFF-ON type" mode in the presence of Al3+ ions. This application extends to bacterial cell imaging and logic gate applications, demonstrating the versatility of these compounds in bio-sensing and computational applications (Yadav & Singh, 2018).

Future Directions

The future directions for research on “2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol” could include further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interest in similar compounds for their inhibitory effects on the α-amylase enzyme , this compound could also be evaluated for potential antidiabetic activity.

properties

IUPAC Name

6-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXYDOPESJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444430
Record name 6-Phenyl-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

CAS RN

237435-30-2
Record name 1,2,3,5-Tetrahydro-6-phenyl-2-thioxo-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237435-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.